molecular formula C12H14F3NOS B15046885 (R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide

(R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide

Cat. No.: B15046885
M. Wt: 277.31 g/mol
InChI Key: XYLYYAUYEZIYDC-GOSISDBHSA-N
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Description

®-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide is a chiral sulfinamide compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfinamide moiety. The presence of the chiral center at the sulfur atom adds to its complexity and potential for enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ®-2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to the corresponding sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in the products makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in various biochemical assays.

Medicine

In medicine, ®-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide is being investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and chiral properties make it suitable for the production of high-value products.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfinamide moiety can form hydrogen bonds with target proteins, influencing their activity. Additionally, the chiral center at the sulfur atom can induce enantioselective interactions, making it a valuable tool in asymmetric synthesis and drug design.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide
  • 2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfonamide
  • 2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-thioamide

Uniqueness

®-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts enantioselectivity in reactions. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H14F3NOS

Molecular Weight

277.31 g/mol

IUPAC Name

(R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/t18-/m1/s1

InChI Key

XYLYYAUYEZIYDC-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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